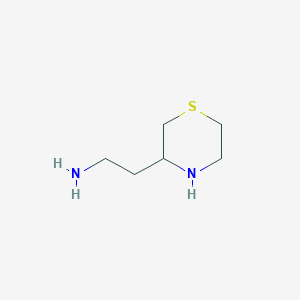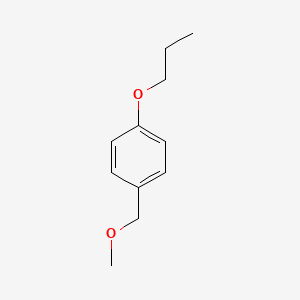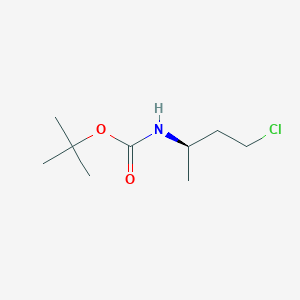
Tert-butyl (R)-(4-chlorobutan-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2R)-4-chlorobutan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a chlorobutan-2-yl group, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-4-chlorobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chlorobutan-2-yl derivative. One common method involves the use of tert-butyl chloroformate and 4-chlorobutan-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of tert-butyl N-[(2R)-4-chlorobutan-2-yl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(2R)-4-chlorobutan-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of primary or secondary amines
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[(2R)-4-chlorobutan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur on other functional groups .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can be incorporated into peptides and proteins to investigate their structure and function .
Medicine
In medicinal chemistry, tert-butyl N-[(2R)-4-chlorobutan-2-yl]carbamate is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2R)-4-chlorobutan-2-yl]carbamate involves the cleavage of the carbamate group under acidic or basic conditions. This cleavage releases the active amine, which can then interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved depend on the specific application and the nature of the released amine .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl N-[(2R)-4-chlorobutan-2-yl]carbamate is unique due to the presence of the chlorobutan-2-yl group, which imparts specific reactivity and properties. This makes it particularly useful in applications where selective substitution or modification is required .
Propiedades
Fórmula molecular |
C9H18ClNO2 |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-4-chlorobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H18ClNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m1/s1 |
Clave InChI |
DLIYJYQTVMUHFQ-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CCCl)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CCCl)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


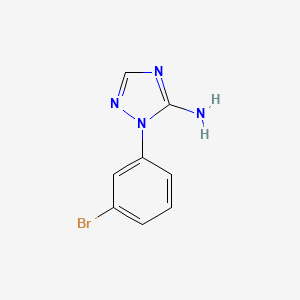
![tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate](/img/structure/B15304781.png)


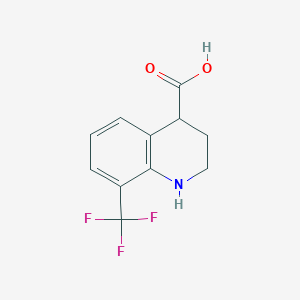

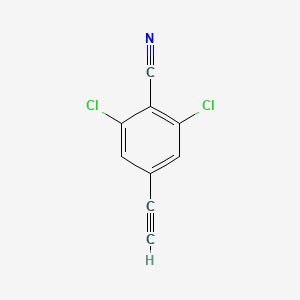
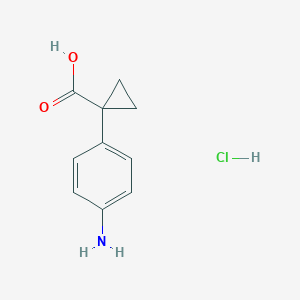
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B15304849.png)

